Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]-
Description
The compound Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]- (CAS: Not explicitly provided; structurally related to compounds in and ) is a quinoline derivative featuring a nitro group at position 6 and a 4-phenylpiperazinylmethyl substituent at position 2. This structure combines electron-withdrawing (nitro) and bulky aromatic (phenylpiperazinyl) groups, which are known to influence biological activity, particularly in anticancer and receptor-targeting applications . Its synthesis and evaluation are part of broader efforts to optimize quinoline-based pharmacophores for enhanced potency and selectivity.
Properties
CAS No. |
832101-98-1 |
|---|---|
Molecular Formula |
C20H20N4O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
6-nitro-2-[(4-phenylpiperazin-1-yl)methyl]quinoline |
InChI |
InChI=1S/C20H20N4O2/c25-24(26)19-8-9-20-16(14-19)6-7-17(21-20)15-22-10-12-23(13-11-22)18-4-2-1-3-5-18/h1-9,14H,10-13,15H2 |
InChI Key |
LYRLHBRLOOFCON-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Friedländer Synthesis
- Reactants: o-Aminobenzaldehyde and a ketone (e.g., acetaldehyde).
- Process: Condensation under acidic or basic catalysis leads to quinoline formation.
- Advantages: This method allows for the introduction of substituents at specific positions, facilitating the synthesis of substituted quinolines.
Preparation of Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]-
The synthesis of this specific compound involves multi-step procedures starting from the quinoline core, incorporating the nitro group at the 6-position and attaching the (4-phenyl-1-piperazinyl)methyl substituent at the 2-position.
Introduction of the Nitro Group
- Method: Electrophilic aromatic substitution is employed to introduce the nitro group at the 6-position of quinoline.
- Reagents: Typical nitrating agents such as nitric acid in sulfuric acid.
- Selectivity: The 6-position is favored due to electronic and steric factors inherent to the quinoline ring system.
Attachment of the (4-Phenyl-1-piperazinyl)methyl Group
- Approach: The 2-position of the quinoline ring can be functionalized via nucleophilic substitution or Mannich-type reactions.
- Procedure:
- A suitable 2-chloromethyl or 2-formylquinoline intermediate is reacted with 4-phenylpiperazine.
- The reaction typically occurs in polar solvents such as dimethylformamide or ethanol under reflux conditions.
- The nucleophilic nitrogen of the piperazine attacks the electrophilic carbon at position 2, forming the desired substitution.
Summary of Synthetic Route
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Quinoline core synthesis | Friedländer or Skraup synthesis | Quinoline scaffold |
| 2 | Electrophilic nitration | HNO3/H2SO4 | 6-Nitroquinoline |
| 3 | Functionalization at 2-position | 2-Chloromethyl-6-nitroquinoline + 4-phenylpiperazine, reflux in DMF or ethanol | Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]- |
Chemical and Spectral Characterization
- Spectroscopy: The structure confirmation is typically performed by infrared spectroscopy (IR), proton and carbon nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR), and mass spectrometry (MS).
- Key signals:
- The methylene protons linking the quinoline and piperazine appear as singlets in the 4.0–5.0 ppm range in 1H NMR.
- Nitro group presence is confirmed by characteristic IR bands around 1500 and 1350 cm⁻¹.
- Elemental analysis: Confirms the molecular formula C20H20N4O2.
Research Findings and Optimization
- Reaction yields: Multi-step syntheses typically yield moderate to good overall yields (40–70%) depending on reaction conditions and purification methods.
- Purification: Chromatographic techniques or recrystallization are used to isolate the pure compound.
- Industrial considerations: Continuous flow reactors and greener solvents are being explored to improve scalability and reduce environmental impact.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Quinoline core synthesis | Friedländer or Skraup synthesis | o-Aminobenzaldehyde + ketone (Friedländer); Aniline + glycerol + oxidizer (Skraup) | Skraup is exothermic; Friedländer allows substitution |
| Nitration at 6-position | Electrophilic aromatic substitution | Nitric acid and sulfuric acid | Selective nitration at 6-position |
| Substitution at 2-position | Nucleophilic substitution or Mannich reaction | 2-Chloromethyl-6-nitroquinoline + 4-phenylpiperazine | Reflux in DMF or ethanol; forms C-N bond |
Chemical Reactions Analysis
Types of Reactions
Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]- undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form different derivatives, such as amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-amino-2-[(4-phenyl-1-piperazinyl)methyl]quinoline .
Scientific Research Applications
Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects . The piperazine moiety can enhance the compound’s ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituents on the Quinoline Core
Position 6 (Nitro Group): 6-Nitro-2-(piperazin-1-yl)quinoline (): Replacing the 4-phenylpiperazinylmethyl group with a simpler piperazine reduces lipophilicity. 6-Methoxy-2-arylquinolines (): Methoxy groups at position 6 (electron-donating) demonstrated moderate cytotoxicity (IC₅₀: 25.34–39.64 μM), whereas the nitro group (electron-withdrawing) in the target compound may alter DNA/RNA synthesis inhibition or tubulin binding .
Position 2 (Bulky Substituents): 2-(1-Piperazinyl)quinoline (): Lacking the phenyl and methyl groups, this simpler analog exhibited potent uterine smooth muscle stimulation, surpassing methylergonovine. The 4-phenylpiperazinylmethyl group in the target compound likely enhances receptor selectivity or CNS penetration . 2-Methylquinoline Derivatives (): Smaller substituents (e.g., methyl) at position 2 improved antimalarial activity in QSAR models. The bulkier phenylpiperazinyl group in the target compound may enhance steric interactions with tubulin or kinase targets .
Piperazine Ring Modifications
4-Phenylpiperazine vs. Other Aryl Groups: 5-(4-Arylpiperazin-1-yl)-N-quinolinyl-pentanamide (): Aryl groups (e.g., pyrimidinyl) on the piperazine ring improved dopamine D3 receptor binding. The 4-phenyl group in the target compound may similarly enhance affinity for GPCRs or serotonin receptors . N,N-Dimethylsulfamoylpiperazinylquinolines (): These derivatives showed weak sorbitol dehydrogenase inhibition, suggesting that sulfonamide groups reduce efficacy compared to phenyl substituents .
Piperazine vs. Piperidine/Pyrrolidine: 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline (): Replacing piperazine with saturated heterocycles (piperidine/pyrrolidine) alters basicity and solubility. The target compound’s piperazine ring may facilitate hydrogen bonding or cation-π interactions .
Key Findings:
- Antiproliferative Activity: The rigid oxadiazole-linked 7-methylquinoline (20c) showed nanomolar potency, suggesting that substituent position and linker rigidity are critical. The target compound’s nitro group and flexible phenylpiperazinyl chain may confer distinct mechanisms (e.g., topoisomerase inhibition) .
- Receptor Interactions: The 4-phenylpiperazine moiety in the target compound could enhance binding to serotonin or dopamine receptors, as seen in related arylpiperazine derivatives .
- Cytotoxicity vs. Selectivity: Methoxy and methyl groups () provide moderate activity, while nitro groups () may improve DNA damage but increase toxicity risks.
Electronic and Steric Effects
- Electron-Withdrawing Groups: The 6-nitro group likely reduces electron density on the quinoline ring, enhancing intercalation with DNA or inhibiting electron transport chains .
- Steric Bulk: The 4-phenylpiperazinylmethyl group at position 2 may block metabolic degradation or improve binding pocket occupancy, as seen in QSAR models favoring bulky substituents .
Biological Activity
Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]- is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and mechanisms of action based on various research findings.
Chemical Structure and Properties
The compound features a quinoline core with a nitro group at the 6-position and a phenylpiperazine moiety . This unique structure enhances its biological activity, making it a candidate for various therapeutic applications, especially in the treatment of central nervous system disorders and cancer.
Biological Activities
Quinoline derivatives are known for their broad spectrum of biological activities. The following table summarizes some notable properties and activities associated with quinoline derivatives:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro | Structure | Antimicrobial activity |
| Quinoline, 2-[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro | Structure | Enhanced solubility |
| Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]- | Structure | Anticancer properties |
Research indicates that Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]- interacts with various biological macromolecules. Its mechanisms include:
- Inhibition of Acetylcholinesterase (AChE) : Similar compounds have shown promise in inhibiting AChE, which is crucial for treating Alzheimer’s disease by increasing acetylcholine levels in the brain .
- Anticancer Activity : Quinoline derivatives have been shown to interfere with DNA synthesis and cell division, making them potential candidates for cancer therapy. They exhibit cytotoxic effects against various cancer cell lines .
- Antiviral Properties : Some quinoline derivatives have demonstrated efficacy against several viral strains, including HIV and Zika virus .
Case Studies and Research Findings
Several studies have focused on the biological activity of quinoline derivatives:
- Alzheimer’s Disease : A study synthesized six quinoline-piperonal hybrids and evaluated their ability to inhibit AChE. One compound showed significant inhibitory activity, suggesting potential for Alzheimer's treatment .
- Anticancer Research : Investigations into quinoline analogues revealed their ability to inhibit cell proliferation in neuroepithelioma cell lines. The structure-activity relationship (SAR) indicated that specific modifications enhance anticancer properties .
- Antileishmanial Activity : Research highlighted the effectiveness of certain quinoline derivatives against Leishmania parasites by disrupting their oxidative stress defense mechanisms .
Q & A
Q. What are the common synthetic strategies for functionalizing quinoline with piperazine and nitro groups?
The synthesis typically involves coupling quinoline amines with halogenated acyl chlorides, followed by nucleophilic substitution with arylpiperazines. For example, quinolin-2-amine reacts with 5-bromopentanoyl chloride to form an amide intermediate, which undergoes displacement with arylpiperazines under refluxing acetone with K₂CO₃ as a base . The nitro group at the 6-position is often introduced via nitration of pre-functionalized quinoline intermediates using mixed acids (HNO₃/H₂SO₄) under controlled conditions.
Q. How is structural characterization performed for quinoline-piperazine hybrids?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substitution patterns. For instance, ¹H NMR of N-(quinolin-2-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide reveals distinct peaks for the quinoline aromatic protons (δ 8.48–8.46 ppm) and piperazine methylene groups (δ 3.11–3.08 ppm) . High-resolution mass spectrometry (HRMS) and HPLC are used to verify molecular weight and purity (>95%) .
Q. What preliminary assays are used to evaluate biological activity?
In vitro assays include:
- Receptor binding assays (e.g., dopamine D2/D3 receptor selectivity using radioligand displacement ).
- Enzyme inhibition studies (e.g., α-glucosidase inhibition via spectrophotometric methods ).
- Antimicrobial testing (e.g., MIC determination against S. aureus or E. coli using broth microdilution ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize dopamine D3 receptor selectivity?
SAR strategies involve systematic variation of:
- Piperazine substituents : Bulky aryl groups (e.g., 3,5-dichlorophenyl) enhance D3 selectivity by occupying hydrophobic receptor subpockets .
- Linker length : Pentanamide spacers improve binding affinity compared to shorter chains .
- Quinoline substitution : Nitro groups at C-6 increase electron-withdrawing effects, stabilizing π-π interactions with receptor residues . Computational docking (e.g., AutoDock Vina) validates these interactions .
Q. How should conflicting biological data across assay models be resolved?
Contradictions (e.g., high in vitro activity but low in vivo efficacy) require:
- Metabolic stability testing : Liver microsome assays to identify rapid degradation pathways .
- Solubility optimization : Salt formation (e.g., hydrochloride) or co-solvent systems (e.g., PEG-400) to enhance bioavailability .
- Orthogonal assays : Confirm target engagement using techniques like surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) .
Q. What computational tools predict pharmacokinetic and toxicity profiles?
- ADMET prediction : Software like SwissADME or ADMETLab estimates permeability (LogP), CYP450 inhibition, and hERG cardiotoxicity .
- Toxicophore mapping : Tools like DEREK identify structural alerts (e.g., mutagenic nitro groups) .
- Molecular dynamics (MD) simulations : Assess binding mode stability over time to prioritize compounds with sustained target interactions .
Methodological Considerations
- Synthetic Yield Optimization : Lower yields in piperazine coupling (e.g., 44% for 11a ) can be improved via microwave-assisted synthesis or using alternative bases (e.g., DBU) .
- Data Reproducibility : Strict adherence to reaction conditions (e.g., reflux time, solvent purity) is critical, as minor variations significantly impact outcomes .
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
